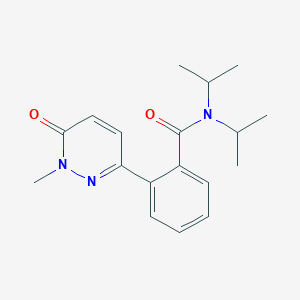

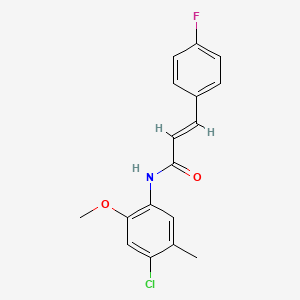

![molecular formula C18H22N2O3S B5550267 N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5550267.png)

N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including compounds similar to N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide, involves complex chemical reactions designed to introduce specific functional groups that contribute to their biological activity. For example, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors demonstrate the intricate synthesis routes used to obtain high-affinity inhibitors for specific enzymes (Röver et al., 1997).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide compounds, including the one , is characterized by a benzenesulfonamide core with various substituents that enhance their pharmacological activity. Crystal structure and density functional theory (DFT) studies provide insights into the optimized structures, molecular electrostatic potential, and leading molecular orbital, which are crucial for understanding the compound's interaction with biological targets (Xiao et al., 2022).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions that modify their structure and enhance their biological properties. These reactions include substitutions at the nitrogen atom, which can significantly affect their mechanism of action as inhibitors or antagonists for different enzymes or receptors. The synthesis of these compounds often involves the introduction of piperidine or similar heterocycles, which are pivotal in determining the compound's pharmacological profile (Khalid et al., 2014).

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancing Properties

One study focused on SB-399885, a compound related to N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide, highlighting its potential as a cognitive enhancer. SB-399885 is a potent, selective 5-HT6 receptor antagonist with demonstrated cognitive enhancing properties in aged rat models, suggesting its utility in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Carbonic Anhydrase Inhibition

Several studies have explored the carbonic anhydrase inhibitory effects of benzenesulfonamide derivatives. For instance, compounds incorporating flexible triazole moieties have shown to be highly effective carbonic anhydrase inhibitors, displaying significant intraocular pressure lowering activity in an animal model of glaucoma (Nocentini et al., 2016). Another study developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as novel nonsteroidal progesterone receptor antagonists, highlighting their potential in treating diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).

Anticonvulsant Action and Antimetastatic Activity

Further research into benzenesulfonamides revealed their potential in anticonvulsant therapy and cancer treatment. For example, a study on benzenesulfonamide derivatives demonstrated potent human carbonic anhydrase inhibitory action and effective anticonvulsant activity in animal models, indicating their potential as novel therapeutic agents for epilepsy (Mishra et al., 2017). Additionally, ureido-substituted benzenesulfonamides were found to potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis, providing a promising direction for the development of anticancer drugs (Pacchiano et al., 2011).

Safety and Hazards

“N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide” is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H317 (may cause an allergic skin reaction), and H319 (causes serious eye irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P272 (contaminated work clothing should not be allowed out of the workplace), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Zukünftige Richtungen

As for future directions, more research is needed to fully understand the potential applications of “N-[4-hydroxy-3-(1-piperidinylmethyl)phenyl]benzenesulfonamide”, especially in the field of medicine. Its potential as an anticancer and antimicrobial agent via carbonic anhydrase IX inhibition is particularly interesting .

Eigenschaften

IUPAC Name |

N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c21-18-10-9-16(13-15(18)14-20-11-5-2-6-12-20)19-24(22,23)17-7-3-1-4-8-17/h1,3-4,7-10,13,19,21H,2,5-6,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDWBGNWIWSVKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Hydroxy-3-piperidin-1-ylmethyl-phenyl)-benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

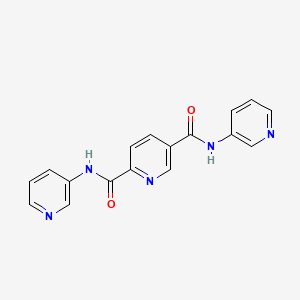

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)

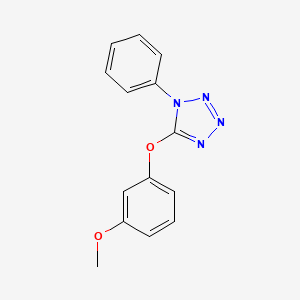

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

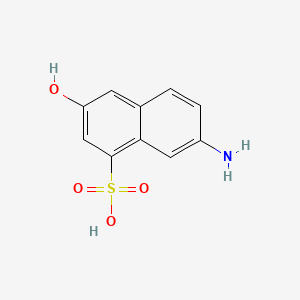

![3-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5550263.png)

![3-ethyl-5-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5550273.png)

![1-(4-ethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5550276.png)

![2,6-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5550284.png)